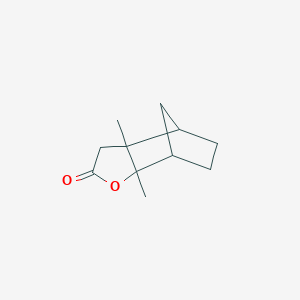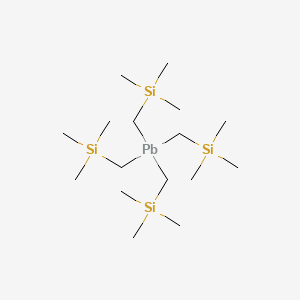
Nickel--zirconium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel-zirconium (3/1) is an intermetallic compound composed of nickel and zirconium in a 3:1 atomic ratio.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel-zirconium (3/1) can be synthesized through various methods, including:
Mechanical Alloying: This involves the high-energy ball milling of nickel and zirconium powders. The process induces solid-state reactions between the powders, leading to the formation of the desired intermetallic compound.
Arc Melting: In this method, nickel and zirconium metals are melted together in an arc furnace under an inert atmosphere.
Industrial Production Methods: Industrial production of nickel-zirconium alloys typically involves large-scale arc melting or induction melting processes. These methods ensure the uniform mixing of the constituent metals and the formation of the desired intermetallic phases .
Chemical Reactions Analysis
Types of Reactions: Nickel-zirconium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel oxide and zirconium oxide.
Reduction: It can be reduced using hydrogen or other reducing agents to form the metallic elements.
Substitution: Nickel-zirconium (3/1) can participate in substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions:
Oxidation: Typically performed in an oxygen-rich environment at elevated temperatures.
Reduction: Carried out in a hydrogen atmosphere at high temperatures.
Substitution: Requires the presence of a suitable metal halide or other metal-containing reagents.
Major Products:
Oxidation: Nickel oxide (NiO) and zirconium oxide (ZrO2).
Reduction: Metallic nickel and zirconium.
Substitution: Various intermetallic compounds depending on the substituting metal.
Scientific Research Applications
Nickel-zirconium (3/1) has a wide range of scientific research applications, including:
Hydrogen Storage: Due to its ability to absorb and release hydrogen, it is used in hydrogen storage systems.
Catalysis: It serves as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Advanced Materials: The compound is used in the development of high-strength, corrosion-resistant materials for aerospace and other high-performance applications.
Biomedical Applications: Nickel-zirconium alloys are being explored for use in biomedical implants and devices due to their biocompatibility and mechanical properties.
Mechanism of Action
Comparison with Similar Compounds
Nickel-zirconium (3/1) can be compared with other similar intermetallic compounds, such as:
Nickel-Titanium (3/1): Known for its shape memory and superelastic properties, widely used in medical devices and actuators.
Nickel-Aluminum (3/1): Used in high-temperature applications due to its excellent oxidation resistance and mechanical strength.
Uniqueness: Nickel-zirconium (3/1) stands out due to its unique combination of hydrogen storage capacity, catalytic activity, and mechanical properties. Its ability to form stable hydrides and its biocompatibility make it particularly valuable in both energy storage and biomedical applications .
Properties
CAS No. |
12503-50-3 |
|---|---|
Molecular Formula |
Ni3Zr |
Molecular Weight |
267.30 g/mol |
IUPAC Name |
nickel;zirconium |
InChI |
InChI=1S/3Ni.Zr |
InChI Key |
JLOJCBQELINNMM-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)


![1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol](/img/structure/B14717640.png)



![N-[(E)-1-phenylethylideneamino]-N-[[4-[(N-[(E)-1-phenylethylideneamino]anilino)methyl]phenyl]methyl]aniline](/img/structure/B14717650.png)

![[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14717663.png)
![Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate](/img/structure/B14717671.png)

